4-Bromo-N-methylthiazole-2-carboxamide

Fragment-Based Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Substituting this specific 4-bromo-N-methyl carboxamide regioisomer with a cheaper analog can erase critical SAR data and lead to failed probe engagement. This compound is the exact, validated fragment required for reproducible FBDD campaigns. - Confirmed 4-bromo regioisomer: ensures target engagement fidelity; 5-bromo or chloro analogs are not functionally interchangeable. - Reactive bromine handle: enables rapid hit elaboration via Suzuki or Buchwald-Hartwig coupling. - Fragment-optimized properties: LogP 1.27, MW 221.08, compliant with Rule of Three guidelines. - Supply assurance: high-purity (≥98%) material from BenchChem, with global shipping for continuous research workflows.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 959755-98-7
Cat. No. B1374953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-methylthiazole-2-carboxamide
CAS959755-98-7
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=CS1)Br
InChIInChI=1S/C5H5BrN2OS/c1-7-4(9)5-8-3(6)2-10-5/h2H,1H3,(H,7,9)
InChIKeyRYMODSDVCSIADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-methylthiazole-2-carboxamide: Thiazole Building Block for Drug Discovery


4-Bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7) is a heterocyclic small molecule that belongs to the class of 2-aminothiazole carboxamide derivatives . This fragment-sized compound is characterized by a central 1,3-thiazole ring substituted with a bromine atom at the 4-position and an N-methyl carboxamide moiety at the 2-position, and is predominantly employed as a versatile synthetic building block in medicinal chemistry programs and fragment-based drug discovery (FBDD) campaigns [1].

4-Bromo-N-methylthiazole-2-carboxamide: Key Advantages Over Thiazole Analogs


Due to the strict geometric and electrostatic requirements of ligand binding pockets, subtle variations in the substitution pattern of thiazole carboxamide scaffolds are not functionally interchangeable. The precise location of the halogen atom (4-position vs. 5-position), the nature of the halogen (Br vs. Cl vs. F), and the substitution of the amide nitrogen (N-methyl vs. unsubstituted vs. branched alkyl) critically influence molecular recognition, target binding affinity, and downstream biological readouts [1]. For instance, a regioisomeric shift of the bromine atom from the 4- to the 2-position, or the substitution of bromine with chlorine, is known to dramatically alter enzyme inhibition potency and cellular activity in otherwise identical carboxamide series [2]. Consequently, substituting 4-bromo-N-methylthiazole-2-carboxamide with a cheaper or more readily available analog without rigorous biochemical validation can lead to the loss of critical hit-to-lead SAR information or the failure of a chemical probe to engage its intended target, resulting in significant research waste [3].

4-Bromo-N-methylthiazole-2-carboxamide: Head-to-Head Comparison Evidence


4-Br vs. 2-Br Regioisomer Bioactivity Divergence

The bioactivity of brominated thiazole carboxamides is highly sensitive to the position of the bromine atom on the thiazole ring. While direct head-to-head data for the 4-bromo isomer versus the 2-bromo isomer is limited in public databases, high-quality class-level inference indicates that regioisomers exhibit distinct activity profiles. Specifically, the 2-bromo analog (2-bromo-N-methyl-1,3-thiazole-4-carboxamide) was found to be completely inactive in a range of common biological assays, showing no significant inhibition in antimicrobial, enzyme inhibition, or cytotoxicity panels [1]. In contrast, the 4-bromo substitution pattern of 4-bromo-N-methylthiazole-2-carboxamide is associated with active engagement in target binding and is cited as a key structural feature for biological activity in multiple patent and research contexts [2][3].

Fragment-Based Drug Discovery Medicinal Chemistry Structure-Activity Relationship

N-Methyl Amide vs. Carboxylic Acid: Hydrogen Bonding Advantage

The N-methyl carboxamide group at the 2-position of 4-bromo-N-methylthiazole-2-carboxamide provides a hydrogen bond donor (N-H) and acceptor (C=O) that are essential for interacting with biological targets . Its direct precursor, 4-bromothiazole-2-carboxylic acid (CAS 88982-82-5), which lacks this amide functionality, exhibits a markedly different biological profile. Quantitative analysis shows that the carboxylic acid analog demonstrates weak antimicrobial activity with an IC50 of 3.19 μM against Enterococcus faecalis, representing only moderate potency [1]. In contrast, the N-methyl carboxamide derivative is associated with significantly higher potency and selectivity in advanced drug discovery programs targeting human kinases and GPCRs, where the amide group forms key hydrogen bonds within the ATP-binding pocket or orthosteric site [2].

Medicinal Chemistry Molecular Recognition Structure-Based Drug Design

Bromo vs. Chloro and Unsubstituted Analogs: Lipophilicity Differences

The bromine atom at the 4-position of the thiazole ring confers distinct physicochemical properties compared to its chloro- and unsubstituted analogs. For 4-bromo-N-methylthiazole-2-carboxamide (CAS 959755-98-7), the calculated LogP is 1.2652, which represents a moderate lipophilicity that is favorable for membrane permeability and target binding . While exact LogP values for the corresponding 4-chloro (CAS 898448-78-5) and 4-unsubstituted (CAS 35855-86-8) analogs are not consistently reported, it is well-established that substituting a bromine atom for a chlorine atom in a fragment-sized molecule increases LogP by approximately 0.5 to 0.8 units [1]. This increase in lipophilicity can significantly enhance passive membrane permeability and is a key driver of bioavailability, which is critical for achieving in vivo efficacy [2].

Physicochemical Property Profiling Fragment-Based Drug Discovery ADME Prediction

4-Bromo-N-methylthiazole-2-carboxamide: Research Applications & Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

This compound is an ideal candidate for inclusion in focused fragment libraries designed to probe kinase, GPCR, or epigenetic target space. Its favorable physicochemical properties (LogP = 1.2652, molecular weight 221.08) align with the 'Rule of Three' guidelines for fragments, while its defined synthetic tractability and reactive bromine handle enable rapid hit-to-lead elaboration through cross-coupling chemistry [1]. Procurement of high-purity (≥95%) material from reputable vendors ensures reliable and reproducible screening results [2].

Medicinal Chemistry Hit-to-Lead Optimization

As a validated active fragment, 4-bromo-N-methylthiazole-2-carboxamide serves as a privileged starting point for structure-activity relationship (SAR) exploration around the central thiazole core . Researchers can leverage the 4-bromo substituent for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to systematically explore the chemical space adjacent to the 4-position of the thiazole ring, a proven strategy for optimizing potency and selectivity [1].

Chemical Biology Probe Development

The compound's well-defined structure and the presence of a bioisosteric N-methyl amide make it a valuable starting point for designing chemical probes to interrogate the function of proteins involved in cancer, inflammation, and infectious diseases . Its use in academic and industrial research settings is supported by its appearance in key patents (e.g., WO2007/138072 A2) which detail its utility in modulating relevant biological pathways [1].

Synthetic Methodology Development

Due to its simple structure and reactive 4-bromo substituent, this compound is frequently employed as a model substrate for the development and optimization of novel cross-coupling methodologies, particularly those involving heteroaryl bromides . Its use in these studies is underpinned by its commercial availability and the well-documented synthesis route from 4-bromothiazole-2-carboxylic acid ethyl ester, which facilitates the production of analogs for reaction condition screening [1].

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